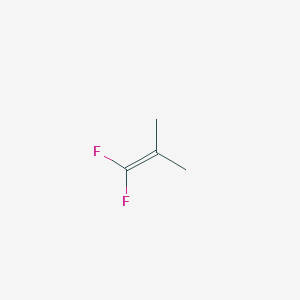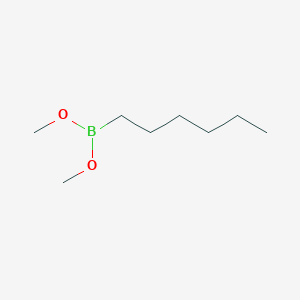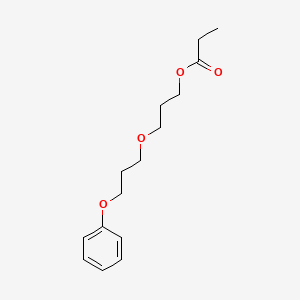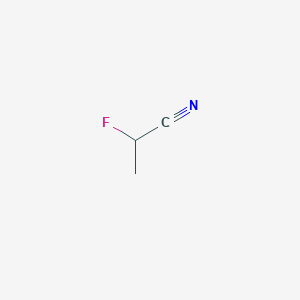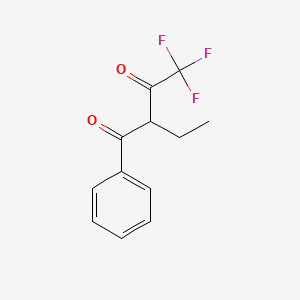![molecular formula C10H16Cl3NS2 B14745349 [(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate CAS No. 4950-34-9](/img/structure/B14745349.png)
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate is an organosulfur compound with the molecular formula C₁₀H₁₆Cl₃NS₂ and a molecular weight of 320.735 g/mol . This compound is known for its unique chemical structure, which includes a trichlorinated pentenyl group and a diethylcarbamodithioate moiety. It is used in various scientific and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate can be synthesized through the reaction of carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction proceeds as follows :
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
This reaction produces sodium diethylcarbamodithioate, which can then be reacted with 5,5,5-trichloropent-2-enyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the disulfide bonds.
Substitution: The trichloropent-2-enyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and other sulfur-containing compounds.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to chelate metal ions.
Industry: Utilized in the production of pesticides and as a vulcanization accelerator in rubber manufacturing.
Mecanismo De Acción
The mechanism of action of [(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and antifungal effects. The compound can also inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparación Con Compuestos Similares
Similar Compounds
Sodium diethylcarbamodithioate: Similar in structure but lacks the trichloropent-2-enyl group.
Silver diethylcarbamodithioate: Contains a silver ion instead of the trichloropent-2-enyl group.
Methyl-N,N-diethylcarbamodithioate: Similar but with a methyl group instead of the trichloropent-2-enyl group.
Uniqueness
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate is unique due to its trichloropent-2-enyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to undergo specific chemical reactions and interact with biological targets, making it valuable in various applications.
Propiedades
Número CAS |
4950-34-9 |
|---|---|
Fórmula molecular |
C10H16Cl3NS2 |
Peso molecular |
320.7 g/mol |
Nombre IUPAC |
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H16Cl3NS2/c1-3-14(4-2)9(15)16-8-6-5-7-10(11,12)13/h5-6H,3-4,7-8H2,1-2H3/b6-5- |
Clave InChI |
XPUHWBLVEZBGOF-WAYWQWQTSA-N |
SMILES isomérico |
CCN(CC)C(=S)SC/C=C\CC(Cl)(Cl)Cl |
SMILES canónico |
CCN(CC)C(=S)SCC=CCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)


![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)
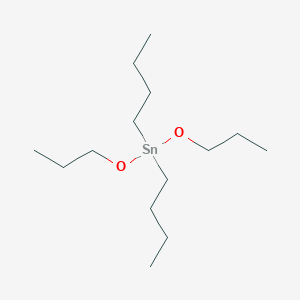
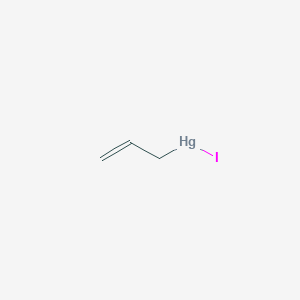

![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)
